Desmethyl Cyclobenzaprine Hydrochloride
CAS No.: 438-59-5
VCID: VC21334137
Molecular Formula: C19H20ClN
Molecular Weight: 297.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Desmethyl Cyclobenzaprine Hydrochloride, also known as Norcyclobenzaprine Hydrochloride, is a significant metabolite of Cyclobenzaprine, a widely used muscle relaxant. Cyclobenzaprine is prescribed to alleviate muscle spasms and associated pain by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system . Desmethyl Cyclobenzaprine Hydrochloride plays a crucial role in understanding the pharmacological properties and biological activities of its parent compound. Synthesis and MetabolismThe synthesis of Desmethyl Cyclobenzaprine Hydrochloride typically involves the demethylation of Cyclobenzaprine through various chemical methods. Cyclobenzaprine is metabolized by cytochrome P450 isoenzymes, primarily 1A2, 3A4, and 2D6, to form Desmethyl Cyclobenzaprine . This metabolite is significant in clinical settings due to its contribution to the therapeutic effects of Cyclobenzaprine and its potential side effects. Applications and UsesDesmethyl Cyclobenzaprine Hydrochloride has several applications in both clinical and research settings:
Pharmacological ProfileDesmethyl Cyclobenzaprine Hydrochloride exhibits biological activity primarily as a muscle relaxant by inhibiting the reuptake of norepinephrine and serotonin. This action contributes to its effectiveness in alleviating muscle spasms and associated pain. Additionally, it may interact with various receptor systems, including adrenergic and histaminergic receptors, potentially leading to side effects such as sedation or drowsiness. Comparison with Related Compounds
Interaction StudiesInteraction studies involving Desmethyl Cyclobenzaprine Hydrochloride have revealed significant insights into its pharmacological profile. It interacts with drugs that affect serotonin levels, potentially increasing the risk of serotonin syndrome when co-administered with other serotonergic agents. Additionally, it interacts with drugs metabolized by the same cytochrome P450 enzymes, suggesting potential alterations in efficacy or toxicity profiles when used concurrently with other medications. |
||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 438-59-5 | ||||||||||||||||||||
Product Name | Desmethyl Cyclobenzaprine Hydrochloride | ||||||||||||||||||||
Molecular Formula | C19H20ClN | ||||||||||||||||||||
Molecular Weight | 297.8 g/mol | ||||||||||||||||||||
IUPAC Name | methyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium;chloride | ||||||||||||||||||||
Standard InChI | InChI=1S/C19H19N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-13,20H,6,14H2,1H3;1H | ||||||||||||||||||||
Standard InChIKey | UZMPCPFDZYTEJG-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | CNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl | ||||||||||||||||||||
Canonical SMILES | C[NH2+]CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.[Cl-] | ||||||||||||||||||||
Appearance | White to Off-White Solid | ||||||||||||||||||||
Melting Point | 175-177°C | ||||||||||||||||||||
Purity | > 95% | ||||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||||
Related CAS | 303-50-4 (free base) | ||||||||||||||||||||
Synonyms | 3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine Hydrochloride; 10,11-Didehydronortriptyline Hydrochloride; N 7068 Hydrochloride; Norproheptatriene Hydrochloride; Ro 4-6011 | ||||||||||||||||||||
PubChem Compound | 53447417 | ||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume